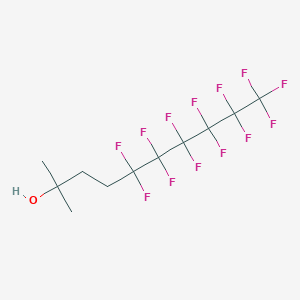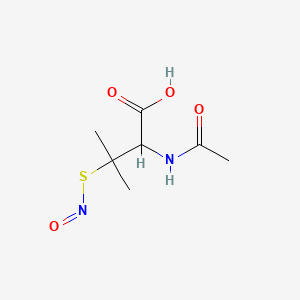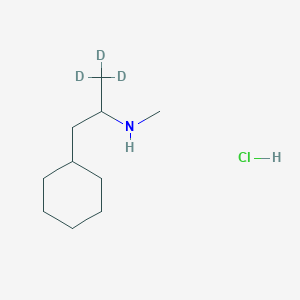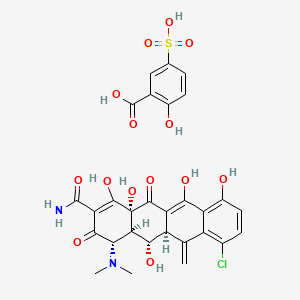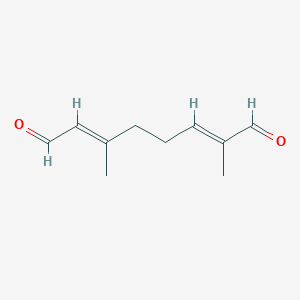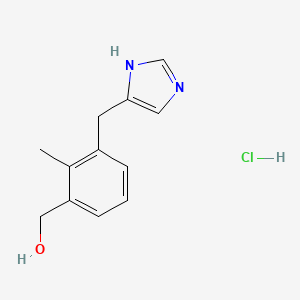
trans-4-Hydroxy-L-proline-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Hydroxy-L-proline-d3: is a deuterated form of trans-4-hydroxy-L-proline, an amino acid derivative. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. It is commonly used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
The primary target of trans-4-Hydroxy-L-Proline-d3 is the glycyl radical enzyme (GRE) superfamily , specifically the trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD) . This enzyme is abundant in the human gut microbiome and also present in prominent bacterial pathogens . It plays a crucial role in a variety of anaerobic microbial metabolic pathways .
Mode of Action
This compound interacts with its target, HypD, by undergoing a dehydration reaction. The HypD enzyme catalyzes the dehydration of Hyp to (S)-Δ1-pyrroline-5-carboxylic acid (P5C) . This reaction is facilitated by a glycyl radical cofactor, which is characteristic of the GRE superfamily .
Biochemical Pathways
The action of this compound affects the metabolic pathway involving the conversion of α-ketoglutarate (α-KG) to L-proline and its subsequent hydroxylation . This process involves two modules: an α-KG synthesis module and an L-proline synthesis with hydroxylation module . The action of this compound can lead to a reduction in α-KG attrition and inhibition of L-proline consumption .
Result of Action
The action of this compound results in the production of (S)-Δ1-pyrroline-5-carboxylic acid (P5C) from Hyp . This reaction is part of a larger metabolic pathway that contributes to the synthesis of L-proline and its hydroxylation . The compound’s action can lead to an increase in the production of trans-4-hydroxy-L-proline .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s action is optimal at a pH of approximately 7.0 and a temperature of 25 °C . Additionally, the compound’s action, efficacy, and stability can be influenced by the presence of other compounds and the specific characteristics of the microbial environment in which it is acting .
Biochemische Analyse
Biochemical Properties
Trans-4-Hydroxy-L-proline-d3 is involved in enzymatic reactions that involve C-H bond activation and C-N bond cleavage . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, a glycyl radical enzyme (GRE), trans-4-hydroxy-L-proline dehydratase (HypD), was discovered that catalyzes the dehydration of Hyp to (S)-Δ1-pyrroline-5-carboxylic acid (P5C) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The formation of this compound residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It provides insights into the mechanisms of enzymatic control and specificity, which are essential for the development of novel biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-hydroxy-L-proline-d3 typically involves the hydroxylation of L-proline. One common method is the microbial fermentation process using genetically engineered Escherichia coli strains. These strains are modified to express proline hydroxylase, an enzyme that catalyzes the hydroxylation of L-proline to produce trans-4-hydroxy-L-proline . The reaction conditions often include controlled fermentation parameters such as temperature, pH, and nutrient supply to optimize the yield.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale microbial fermentation. The process involves the use of bioreactors where genetically engineered microorganisms are cultured under optimal conditions. Continuous feeding of substrates and cofactors, such as glucose and iron, is essential to maintain high production levels . The product is then purified through various downstream processing techniques, including filtration, chromatography, and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-Hydroxy-L-proline-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form trans-4-hydroxy-L-proline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of trans-4-oxoproline.
Reduction: Formation of trans-4-hydroxy-L-proline.
Substitution: Formation of various substituted proline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-Hydroxy-L-proline-d3 is used as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying molecular structures and dynamics .
Biology: In biological research, this compound is used to study protein structure and function. It is incorporated into collagen and other proteins to investigate their stability and interactions .
Medicine: The compound is used in the development of drugs targeting collagen-related diseases and conditions. It is also explored for its potential in wound healing and tissue regeneration .
Industry: In the industrial sector, this compound is used in the production of cosmetics and nutritional supplements. Its role in enhancing collagen synthesis makes it valuable in skincare products .
Vergleich Mit ähnlichen Verbindungen
trans-4-Hydroxy-L-proline: The non-deuterated form of the compound.
cis-4-Hydroxy-L-proline: An isomer with the hydroxyl group in a different configuration.
trans-3-Hydroxy-L-proline: An isomer with the hydroxyl group at a different position.
Uniqueness: trans-4-Hydroxy-L-proline-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy. This property distinguishes it from its non-deuterated and isomeric counterparts .
Eigenschaften
CAS-Nummer |
1356016-86-8 |
|---|---|
Molekularformel |
C₅H₆D₃NO₃ |
Molekulargewicht |
134.15 |
Synonyme |
trans-4-Hydroxy-L-proline-2,5,5-d3; (-)-4-Hydroxy-2-pyrrolidinecarboxylic Acid-d3; (2S,4R)-(-)-4-Hydroxyproline-d3; (R)-4-Hydroxy-(S)-proline-d3; 4(R)-Hydroxy-2(S)-pyrrolidinecarboxylic Acid-d3; 4-trans-Hydroxy-L-proline-d3; L-Hypro-d3; NSC 46704-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



